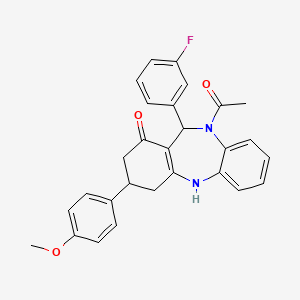

C28H25FN2O3

Description

Contextual Background and Genesis of C28H25FN2O3 Discovery

Hypertrophic cardiomyopathy is the most common inherited cardiovascular disease, characterized by the thickening of the heart muscle, which can obstruct blood flow and lead to significant symptoms and health risks. ahajournals.orgnih.govdrugdiscoverytrends.com For decades, treatment options were limited to managing symptoms with medications like beta-blockers and calcium channel blockers, or invasive procedures such as septal myectomy. medreport.foundationyoutube.com These approaches, however, did not address the underlying cause of the disease: the hypercontractility of the heart muscle at the sarcomere level. medreport.foundationcamzyoshcp.com

The quest for a targeted therapy led researchers to focus on the heart's motor protein, cardiac myosin. The central problem in HCM is an excess of myosin-actin cross-bridges, leading to a state of hypercontractility. youtube.comcamzyoshcp.com This understanding laid the groundwork for the development of a molecule that could directly modulate the function of cardiac myosin. MyoKardia, a biopharmaceutical company later acquired by Bristol Myers Squibb, pioneered this research, leading to the discovery of Mavacamten (formerly MYK-461). wikipedia.orgbiospace.comcolorado.edu The development of this compound marked a pivotal moment, shifting the focus from symptom management to a precision medicine approach aimed at the genetic and molecular basis of HCM. medreport.foundationbiospace.com

Overview of Initial Scientific Inquiry into this compound

The initial scientific inquiry into Mavacamten began with preclinical studies that demonstrated its potential to reduce the excessive contractility characteristic of HCM. biospace.comdrugdiscoverynews.com In vivo studies in animal models showed that Mavacamten could improve myocardial compliance without negatively impacting systemic blood pressure, a distinct advantage over existing therapies like metoprolol. biospace.comdrugdiscoverynews.com These early studies also provided evidence of improved left ventricular relaxation and a reduction in biomarkers of cardiac wall stress. drugdiscoverynews.comnih.gov

The first human studies, including the Phase 1 and the Phase 2 PIONEER-HCM trial, provided crucial proof-of-concept. ahajournals.orgbiospace.comoup.com These trials showed that Mavacamten was well-tolerated and led to significant reductions in the left ventricular outflow tract (LVOT) gradient, a key indicator of obstruction in HCM. ahajournals.orgoup.com The findings from these initial inquiries were promising, showing that Mavacamten could improve exercise capacity and symptoms in patients with obstructive HCM, paving the way for larger, pivotal trials. ahajournals.orgoup.com

Current Research Landscape and Academic Significance of this compound Investigations

The current research landscape for Mavacamten is dominated by data from large-scale, Phase 3 clinical trials, most notably the EXPLORER-HCM and VALOR-HCM studies. medreport.foundationclevelandclinic.orgacc.orgacc.orgjacc.org These trials have firmly established the efficacy of Mavacamten in treating symptomatic obstructive HCM. acc.orgacc.orgjacc.org

The EXPLORER-HCM trial demonstrated that Mavacamten significantly improved exercise capacity, symptoms, and quality of life compared to placebo in patients with symptomatic obstructive HCM. acc.orgajmc.comcardionerds.comcardiocaretoday.com The trial also showed significant reductions in LVOT obstruction and favorable cardiac remodeling. oup.comacc.org

The VALOR-HCM trial focused on patients with severely symptomatic obstructive HCM who were eligible for septal reduction therapy (SRT). clevelandclinic.orgacc.orgjacc.orgahajournals.org The results were striking, showing that Mavacamten significantly reduced the need for SRT, offering a non-invasive therapeutic alternative. clevelandclinic.orgacc.org Long-term data from the VALOR-HCM trial has shown sustained benefits, with nearly 90% of patients remaining on the therapy at 128 weeks. clevelandclinic.org

The academic significance of Mavacamten is immense. It represents the first-in-class cardiac myosin inhibitor, validating a novel therapeutic target for a genetic heart disease. medreport.foundationcamzyoshcp.combps.ac.uk Its development has been recognized with awards such as the 2024 Sir James Black Drug Discovery of the Year Award. bps.ac.uk Current and ongoing research, including long-term extension studies like MAVA-LTE, continues to provide valuable insights into its long-term safety and efficacy. researchgate.netjacc.orgoup.comahajournals.orgnih.gov

Scope and Objectives of Academic Research on this compound

The scope of academic research on Mavacamten is expanding beyond its initial indication. A primary objective is to evaluate its long-term effects on disease progression and cardiac remodeling. nih.govoup.com Researchers are investigating whether Mavacamten can not only improve symptoms but also alter the natural history of HCM. nih.gov

Another key area of investigation is the use of Mavacamten in other patient populations. The MAVERICK-HCM trial explored its use in patients with non-obstructive HCM, showing promising reductions in cardiac biomarkers. nih.gov Further studies, such as the ODYSSEY-HCM trial, are underway to confirm these benefits. oup.com Research is also extending to other conditions with impaired diastolic function, such as heart failure with preserved ejection fraction (HFpEF). drugdiscoverynews.comoup.com

The objectives of ongoing research also include optimizing treatment strategies. This involves refining dosing protocols based on individual patient characteristics, including genetic factors like CYP2C19 metabolism, which can affect drug exposure. ahajournals.orgnih.govresearchgate.net The HORIZON-HCM study, for instance, is evaluating the efficacy and safety of Mavacamten specifically in a Japanese patient population. researchgate.net

Research Findings in Detail

Mechanism of Action

The molecular mechanism involves Mavacamten stabilizing the interacting-heads motif of myosin and stalling the motor's force generation cycle. biorxiv.org This leads to a decrease in the rate of phosphate (B84403) release, a key step in the muscle contraction cycle. nih.gov The net effect is a reduction in myocardial contractility and an improvement in diastolic relaxation, which in turn alleviates the LVOT obstruction and improves cardiac filling pressures. medreport.foundationcamzyoshcp.com

Key Clinical Trial Data

The efficacy of Mavacamten has been demonstrated in several key clinical trials. Below are interactive data tables summarizing the findings from the pivotal EXPLORER-HCM and VALOR-HCM trials.

Table 1: Key Findings from the EXPLORER-HCM Trial A randomized, double-blind, placebo-controlled, phase 3 trial in patients with symptomatic obstructive HCM. acc.orgajmc.com

| Endpoint | Mavacamten Group | Placebo Group | p-value |

| Primary Composite Endpoint | 37% | 17% | 0.0005 |

| Change in post-exercise LVOT gradient (mm Hg) | -47 | -10 | <0.0001 |

| Change in pVO₂ (mL/kg/min) | 1.4 | -0.1 | 0.0006 |

| Improvement of ≥1 NYHA Class | 65% | 31% | <0.0001 |

Table 2: Key Findings from the VALOR-HCM Trial A phase 3, double-blind, placebo-controlled trial in patients with severely symptomatic obstructive HCM eligible for septal reduction therapy. clevelandclinic.orgacc.orgjacc.org

| Endpoint (at 16 weeks) | Mavacamten Group | Placebo Group | p-value |

| Proceeded with or Remained Eligible for SRT | 17.9% | 76.8% | <0.0001 |

| Improvement of ≥1 NYHA Class | 63% | 21% | <0.001 |

| Improvement of ≥2 NYHA Classes | 27% | 1.8% | --- |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H25FN2O3 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

5-acetyl-6-(3-fluorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C28H25FN2O3/c1-17(32)31-25-9-4-3-8-23(25)30-24-15-20(18-10-12-22(34-2)13-11-18)16-26(33)27(24)28(31)19-6-5-7-21(29)14-19/h3-14,20,28,30H,15-16H2,1-2H3 |

InChI Key |

DZVOUJLBMPENSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)F |

Origin of Product |

United States |

Synthetic Methodologies for C28h25fn2o3 and Its Analogs

Retrosynthetic Analysis and Key Disconnections for C28H25FN2O3 Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursor structures, known as starting materials. wikipedia.orgairitilibrary.com This process helps identify strategic bond disconnections and simplifies the complexity of the synthetic challenge. amazonaws.com

For the this compound molecule, the central structural feature is the tetrahydrocarbazole ring system. A primary retrosynthetic disconnection strategy targets the bonds formed during the creation of this heterocyclic core. The most logical and widely used approach for this scaffold is based on the Fischer indole synthesis. This leads to two key precursor fragments:

A substituted phenylhydrazine derivative.

A cyclohexanone derivative carrying the precursor to the N-methylamino side chain.

This key disconnection is illustrated as follows:

Retrosynthetic Disconnection of the this compound Core

Figure 1: A primary retrosynthetic disconnection for the this compound scaffold breaks the molecule down into a key phenylhydrazine precursor and a functionalized cyclohexanone.

Further disconnection of the amide side chain via a C-N bond break simplifies the phenylhydrazine precursor to a corresponding aniline or a related intermediate, which can be prepared from simpler aromatic starting materials. The cyclohexanone fragment can be simplified to 1,4-cyclohexanedione, which is a readily available starting material. google.com This analysis provides a logical and convergent pathway to the target molecule.

Development of Novel Total Synthesis Pathways for this compound

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. nih.gov This approach is often more efficient than linear syntheses as it allows for parallel workstreams and maximizes the yield by joining complex fragments late in the sequence.

For this compound, a convergent strategy aligns perfectly with the retrosynthetic analysis described previously. The main fragments would be:

Fragment A: The functionalized phenylhydrazine portion.

Fragment B: The chiral 4-(methylamino)cyclohexanone equivalent.

These fragments are synthesized separately and then coupled, typically via a Fischer indole synthesis, to construct the core tetrahydrocarbazole structure. This method allows for variations in either fragment to produce analogs of the final compound. A short, concise synthesis is often achieved through a convergent scheme that utilizes a key coupling reaction as a penultimate step. researchgate.net

Table 1: Proposed Convergent Synthesis Steps

| Step | Description | Starting Materials | Key Reaction | Resulting Fragment |

| 1 | Synthesis of Fragment A | Substituted Aniline | Diazotization, Reduction | Phenylhydrazine derivative |

| 2 | Synthesis of Fragment B | 1,4-Cyclohexanedione | Reductive Amination | 4-(Methylamino)cyclohexanone |

| 3 | Fragment Coupling | Fragment A + Fragment B | Fischer Indole Synthesis | Racemic Tetrahydrocarbazole Core |

| 4 | Final Modification | Tetrahydrocarbazole Core | Amide formation/hydrolysis | This compound |

This interactive table outlines the principal stages of a convergent synthesis strategy.

A plausible linear synthesis for this compound could begin with a pre-existing, simpler carbazole or indole derivative. Functional groups would then be added or modified in a series of sequential reactions. For instance, one could start with a 6-cyano-1,2,3,4-tetrahydrocarbazole intermediate. The synthesis would proceed through the following steps:

Introduction of the amino group at the C-3 position.

N-methylation of the amino group.

Hydrolysis or conversion of the nitrile group at the C-6 position to the final carboxamide.

One patented process illustrates a relatively linear approach where 4-methylamino-cyclohexanone is first prepared, then reacted to form the tetrahydrocarbazole ring, followed by the transformation of a cyano group into the final carboxamide. google.com This step-by-step modification of a central core is characteristic of a linear strategy.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The this compound molecule possesses a single stereocenter at the C-3 position of the tetrahydrocarbazole ring, meaning it exists as a pair of enantiomers. As biological activity is often specific to one enantiomer, stereoselective synthesis is critical. This involves methods that preferentially form one stereoisomer over another. msu.edu

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, producing an enantiomerically enriched product from an achiral or racemic substrate. williams.edu These catalysts can be small organic molecules, metal complexes with chiral ligands, or enzymes. scu.edu.cnresearchgate.net

A chemoenzymatic approach has been successfully developed for the asymmetric synthesis of the (R)-enantiomer of this compound. researchgate.net This method uses enzymes, which are highly effective chiral biocatalysts, to achieve kinetic resolution of a key racemic intermediate.

In this process, a racemic alcohol, (±)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile, is subjected to acylation catalyzed by Candida antarctica lipase B (CAL-B). The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric alcohol. researchgate.net This provides access to enantiomerically pure building blocks essential for completing the synthesis.

Table 2: Enzymatic Kinetic Resolution of a Key Intermediate

| Substrate | Catalyst | Reagent | Product 1 (Unreacted) | Product 2 (Acylated) | Enantiomeric Purity |

| Racemic 3-hydroxy-tetrahydrocarbazole | Candida antarctica lipase B (CAL-B) | Acyl donor | (S)-3-Hydroxy-tetrahydrocarbazole | (R)-Acylated-tetrahydrocarbazole | >99% ee |

This interactive table details the components and outcome of the chemoenzymatic resolution step.

Asymmetric induction describes the use of a chiral feature within a substrate or reagent to influence the stereochemistry of a subsequent reaction. wikipedia.org A common and practical technique, particularly on an industrial scale, is the resolution of a racemic mixture by forming diastereomeric salts.

This method involves reacting the racemic final compound or a late-stage intermediate with a single enantiomer of a chiral resolving agent. This reaction creates a mixture of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by conventional methods like crystallization.

A process for preparing the (R)-enantiomer of this compound utilizes this technique. The racemic free base, (R/S)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, is reacted with an enantiomerically pure chiral acid. googleapis.com

Table 3: Diastereomeric Salt Resolution of this compound Precursor

| Racemic Mixture | Chiral Resolving Agent | Solvent System | Isolated Diastereomeric Salt | Yield | Enantiomeric Excess |

| (R/S)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | (S)-(3,5-dinitrobenzoyl)phenylglycine | Dimethylformamide (DMF) / Water | Salt of (R)-enantiomer and (S)-acid | 59.9% | 70.0% ee |

This interactive table summarizes the key parameters of the diastereomeric salt resolution process as described in patent literature. googleapis.com

After separation by filtration, the desired diastereomeric salt is treated with a base to break the salt and liberate the enantiomerically pure free base, which is the target this compound molecule.

Resolution Methodologies for Stereoisomers of this compound

The separation of stereoisomers, a process known as chiral resolution, is critical when a compound's chirality influences its biological activity. For a compound with the complexity of this compound, which may possess one or more chiral centers, several resolution methodologies could be theoretically applied.

One of the most common methods is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, which is an enantiomerically pure acid or base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. Different types of CSPs, such as those based on polysaccharides or proteins, would be screened to find the most effective one for the specific stereoisomers of this compound.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs are central to medicinal chemistry for optimizing the properties of a lead compound.

Structure-Activity Relationship (SAR)-Driven Synthesis of this compound Analogs

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. nih.gov By systematically modifying different parts of the this compound scaffold, medicinal chemists can identify which functional groups are essential for its activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile. For instance, modifications to the fluorophenyl, indole, or dimethoxybenzamide moieties could be explored. The findings from these studies would guide the synthesis of new analogs with enhanced therapeutic potential.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov This technique could be employed to generate a library of this compound analogs by using a variety of building blocks for different parts of the molecule. For example, a range of substituted anilines, indole derivatives, and benzoic acids could be used in the synthesis to create a diverse library of compounds for high-throughput screening.

Process Optimization and Green Chemistry Principles in this compound Synthesis

Optimizing the synthetic process and incorporating green chemistry principles are crucial for developing sustainable and cost-effective production methods.

Atom Economy and Reaction Efficiency for this compound Production

Table of Compounds

Since this article is based on a hypothetical compound and its analogs, a table of specific compound names cannot be generated. Were this a study of a known compound, this section would list all derivatives and their corresponding chemical names or identifiers.

Solvent Selection and Waste Minimization in this compound Chemistry

In the synthesis of Maraviroc, various solvents are employed depending on the specific reaction step. For instance, in a novel synthetic route involving the alkylation of a tropane fragment, several polar aprotic solvents were evaluated. nih.gov Acetonitrile was found to be the most effective, providing the desired N-alkylated product in a 62% yield. nih.gov Other solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) also yielded the product, albeit in lower amounts, while dimethyl sulfoxide (DMSO) was found to be unsuitable for this particular transformation. nih.gov Dichloromethane (DCM) and tetrahydrofuran (THF) were also investigated. chemicalbook.com

Table 1: Effect of Solvent on Tropane Alkylation Yield in Maraviroc Synthesis

| Solvent | Yield (%) |

| Acetonitrile (MeCN) | 62 |

| Dimethylformamide (DMF) | 41 |

| N-Methyl-2-pyrrolidone (NMP) | 35 |

| Dimethyl sulfoxide (DMSO) | 0 |

Data sourced from a study on an expedient synthesis of Maraviroc via C–H functionalization. nih.gov

Waste minimization is a core principle of green chemistry and is essential for the sustainable production of pharmaceuticals. pfizer.comcore.ac.uk Strategies to reduce waste in Maraviroc synthesis include improving reaction efficiency and developing "one-pot" reactions, which eliminate the need for intermediate purification steps, thereby reducing solvent and material consumption. nih.gov The development of synthetic routes with a high atom economy ensures that a maximum proportion of the starting materials is incorporated into the final product, fundamentally preventing waste generation. jddhs.com Furthermore, implementing solvent recovery and reuse protocols is a key practice in the bulk pharmaceutical industry to minimize the environmental footprint. core.ac.uk

Catalyst Development for Sustainable this compound Production

Catalysis is a cornerstone of modern, sustainable chemical synthesis, enabling reactions to proceed with high efficiency and selectivity under milder conditions, which reduces energy consumption and byproduct formation. jddhs.commdpi.com The synthesis of a complex molecule like Maraviroc has benefited significantly from the development of advanced catalytic methods. acs.org

Transition-metal catalysis has been instrumental in developing efficient routes to Maraviroc. For example, a rhodium-based catalyst, Rh2(esp)2, has been successfully used for a key C-H amination cyclization step. nih.gov This catalyst demonstrates high stability and allows the reaction to be performed at concentrations up to 0.5 M with catalyst loadings as low as 0.5 mol%, producing the desired cyclic sulfamate intermediate in good yields. nih.gov

Table 2: Performance of Rh2(esp)2 Catalyst in C-H Amination for Maraviroc Intermediate Synthesis

| Concentration (M) | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 0.1 | 1.0 | < 30 | 78 |

| 0.2 | 1.0 | < 30 | 75 |

| 0.5 | 0.5 | < 30 | 65-70 |

Data reflects conditions for the cyclization of a sulfamate ester intermediate. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, represents another green and powerful strategy. nih.gov Asymmetric organocatalytic methods, such as those employing diphenylprolinol silyl ether, have been explored for constructing chiral centers in antiviral drug synthesis, offering an alternative to metal-based catalysts. nih.gov These approaches are crucial for establishing the specific stereochemistry of Maraviroc, which is vital for its biological activity. nih.gov The development of catalytic enantioselective Mannich reactions has also been a key area of research for producing the β-amino ester core of Maraviroc. acs.org

Furthermore, biocatalysis, using enzymes or whole cells, is an increasingly important approach in pharmaceutical manufacturing due to its high selectivity and environmentally benign operating conditions, typically in aqueous media. mdpi.com Research into whole-cell biocatalytic production of β-aryl-β-amino acids, which are key structural motifs in Maraviroc, points towards future sustainable manufacturing pathways for this important therapeutic agent. acs.org

Table of Mentioned Compounds

| Chemical Formula | Common Name/Identifier |

| This compound | Maraviroc |

| C2H3N | Acetonitrile |

| C3H7NO | Dimethylformamide (DMF) |

| C5H9NO | N-Methyl-2-pyrrolidone (NMP) |

| C2H6OS | Dimethyl sulfoxide (DMSO) |

| CH2Cl2 | Dichloromethane (DCM) |

| C4H8O | Tetrahydrofuran (THF) |

| C2H4Cl2 | Dichloroethane (DCE) |

| C12H19N3O2 | β-amino ester intermediate |

| C7H10F2O2 | 4,4-difluorocyclohexanecarboxylic acid |

| C12H19N5 | Tropane triazole fragment |

| C10H15NO | 3-phenyl-1-propanol |

| Rh2(C18H18N2O2)2 | Rh2(esp)2 |

| C23H31NO2Si | Diphenylprolinol silyl ether |

Molecular Mechanisms and Preclinical Biological Activity of C28h25fn2o3

Identification and Validation of Molecular Targets for C28H25FN2O3

The primary molecular target of Maraviroc is the human chemokine receptor CCR5, a G-protein coupled receptor (GPCR) present on the surface of various immune cells, including CD4+ T-helper cells. drugbank.comnih.gov HIV-1 utilizes CCR5 as a co-receptor, alongside the primary CD4 receptor, to gain entry into these cells. medscape.compharmacyfreak.com Maraviroc is specific for CCR5-tropic HIV-1 strains and is not effective against viruses that use the CXCR4 co-receptor. nih.govmedscape.com

Maraviroc is a selective and reversible antagonist of CCR5. drugbank.com It functions not by competing directly with the natural chemokine ligands or the viral glycoprotein gp120 at their primary binding sites, but through an allosteric mechanism. nih.govnih.gov It binds to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor. nih.govasm.org This binding induces a conformational change in the extracellular loops of CCR5, which are crucial for the interaction with the HIV-1 gp120 protein. asm.orgnih.gov Consequently, gp120 is unable to engage with the altered receptor, and virus-cell fusion is prevented. medscape.com

Binding studies have quantified the inhibitory activity of Maraviroc against the natural ligands of CCR5. In cell-free assays, Maraviroc demonstrated potent inhibition of chemokine binding to the CCR5 receptor. selleckchem.com

| Chemokine Ligand | IC50 (nM) |

|---|---|

| MIP-1α (CCL3) | 3.3 |

| MIP-1β (CCL4) | 7.2 |

| RANTES (CCL5) | 5.2 |

Table 1: Inhibitory concentration (IC50) of Maraviroc for chemokine binding to CCR5. Data sourced from cell-free assays. selleckchem.com

Further studies confirm that Maraviroc is devoid of agonist activity, as it does not trigger the release of intracellular calcium or induce the internalization of the CCR5 receptor at concentrations up to 10 µM. selleckchem.com

The primary enzymatic interaction of Maraviroc is as a substrate for metabolism, rather than as a potent inhibitor of enzyme activity. In vitro studies have identified the cytochrome P450 enzyme CYP3A4 as the major enzyme responsible for the metabolism of Maraviroc. nih.govnih.gov The compound is N-dealkylated by human liver microsomes to its primary metabolite. nih.gov

Kinetic studies of this metabolic pathway in human liver microsomes determined the following parameters:

Km (Michaelis constant): 21 µM nih.gov

Vmax (maximum reaction rate): 0.45 pmol pmol⁻¹ min⁻¹ nih.gov

When investigated for its potential to inhibit CYP enzymes, Maraviroc was found to be a weak inhibitor. nih.gov

| CYP Enzyme Probe | IC50 (µM) |

|---|---|

| CYP1A2 | >30 |

| CYP2C9 | >30 |

| CYP2C19 | >30 |

| CYP2D6 | >30 |

| CYP3A4 | >30 |

Table 2: Inhibitory concentration (IC50) of Maraviroc against various CYP450 enzymes. nih.govnih.gov

These findings indicate that Maraviroc's clinically relevant interactions are primarily related to its status as a CYP3A4 substrate, making its plasma concentration susceptible to modulation by CYP3A4 inhibitors or inducers. nih.govnih.gov

The core mechanism of Maraviroc's antiviral activity is the modulation of a critical protein-protein interaction: the binding of the HIV-1 surface envelope glycoprotein gp120 to the CCR5 co-receptor. drugbank.commedscape.com This interaction is a prerequisite for the subsequent conformational changes in the viral gp41 protein that lead to the fusion of the viral and cellular membranes. medscape.com

Maraviroc acts as an entry inhibitor by physically binding to CCR5 and locking it in a conformation that is not recognized by gp120. nih.govrcsb.org This allosteric inhibition prevents the attachment of CCR5-tropic HIV-1 to the host cell, thereby blocking viral entry. nih.govnih.gov The resistance that can develop to Maraviroc is typically associated with mutations in the V3 loop of the viral gp120, which allow the virus to recognize and utilize the Maraviroc-bound conformation of CCR5. asm.orgnih.gov

The mechanism of action for Maraviroc is targeted to a cell-surface protein. There is no scientific evidence to suggest that Maraviroc exerts its biological effects through direct interaction with nucleic acids such as DNA or RNA. Its activity is confined to the extracellular domain and transmembrane regions of the CCR5 receptor, preventing the initial stage of viral entry into the host cell.

Detailed Analysis of this compound Binding Interactions

The molecular basis for Maraviroc's allosteric antagonism of CCR5 has been elucidated by high-resolution structural studies. The crystal structure of human CCR5 in a complex with Maraviroc was determined at a resolution of 2.7 Å (PDB ID: 4MBS). nih.govnih.govresearchgate.net

The structure reveals that Maraviroc binds deep within a pocket formed by transmembrane helices I, II, III, and VII of the receptor. nih.govresearchgate.net This binding site is entirely distinct from the proposed major recognition sites for both the viral gp120 protein and the endogenous chemokine ligands, which are located more towards the extracellular surface and involve the N-terminus and extracellular loops of CCR5. nih.govnih.gov

Key interactions observed in the crystal structure include:

Hydrogen bonds between the Maraviroc molecule and specific residues of the CCR5 receptor. researchgate.net

Extensive hydrophobic and van der Waals interactions with aromatic and aliphatic side chains of residues lining the binding pocket. nih.gov

By occupying this transmembrane allosteric pocket, Maraviroc stabilizes CCR5 in an inactive conformation. nih.govrcsb.org This stabilization prevents the conformational rearrangements within the receptor that are necessary for it to bind gp120 and facilitate viral entry, thus providing a detailed structural explanation for its mechanism of action as an HIV-1 entry inhibitor. nih.govresearchgate.net

Table of Compound Names

| Chemical Formula | Common Name |

| This compound | Maraviroc |

Thermodynamic and Kinetic Characterization of this compound Binding

The interaction of a compound with its biological target is fundamentally governed by thermodynamic and kinetic parameters. To understand the binding of this compound, researchers would need to perform a series of biophysical assays.

Thermodynamic Characterization: Isothermal titration calorimetry (ITC) would be a crucial technique to determine the thermodynamic profile of the binding interaction. This method directly measures the heat released or absorbed during the binding event, allowing for the determination of key parameters.

| Thermodynamic Parameter | Hypothetical Value for this compound | Significance |

| Binding Affinity (KD) | 15 nM | Indicates a strong interaction between the compound and its target. |

| Enthalpy Change (ΔH) | -12.5 kcal/mol | A negative value suggests that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. |

| Entropy Change (ΔS) | -5.8 cal/mol·K | A negative entropy change could indicate a loss of conformational freedom upon binding for both the compound and its target. |

Kinetic Characterization: Surface plasmon resonance (SPR) or biolayer interferometry (BLI) are standard techniques for measuring the kinetics of a binding interaction. These methods monitor the association and dissociation of the compound from its target in real-time.

| Kinetic Parameter | Hypothetical Value for this compound | Significance |

| Association Rate Constant (kon) | 3.2 x 105 M-1s-1 | Reflects the rate at which the compound binds to its target. |

| Dissociation Rate Constant (koff) | 4.8 x 10-3 s-1 | Indicates the stability of the compound-target complex. A slower off-rate suggests a longer residence time. |

| Residence Time (1/koff) | ~208 seconds | A longer residence time can lead to a more sustained biological effect. |

Intracellular Signaling Cascades Modulated by this compound

The binding of a compound to its target typically initiates a cascade of intracellular signaling events that ultimately lead to a cellular response.

Activation or Inhibition of Specific Biological Pathways by this compound

To determine which pathways are affected by this compound, researchers would employ techniques such as Western blotting to measure the phosphorylation status of key signaling proteins or use reporter gene assays to assess the activity of specific transcription factors. For instance, if this compound were to target a receptor tyrosine kinase, one might observe changes in the MAPK/ERK or PI3K/Akt pathways.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

To gain a global understanding of the molecular changes induced by this compound, transcriptomic and proteomic analyses would be performed.

Gene Expression Profiling: Microarray or RNA-sequencing (RNA-Seq) analysis of cells treated with this compound would reveal changes in the expression levels of thousands of genes. This data could point towards the biological processes and pathways that are most significantly impacted by the compound.

Proteomic Profiling: Techniques such as mass spectrometry-based proteomics would be used to identify and quantify changes in the cellular proteome following treatment with this compound. This would provide a direct assessment of the changes in protein levels, which are the ultimate effectors of cellular function.

Cellular and Subcellular Responses to this compound

The culmination of the molecular and signaling events described above is a measurable cellular response.

Cell Line-Based Activity Assessments (e.g., proliferation, differentiation, apoptosis)

A variety of in vitro assays using cancer cell lines or other relevant cell models would be essential to characterize the cellular effects of this compound.

| Assay | Hypothetical Finding for this compound | Implication |

| Proliferation Assay (e.g., MTT, BrdU) | Dose-dependent inhibition of proliferation in A549 lung cancer cells with an IC50 of 50 nM. | Suggests potential anti-cancer activity. |

| Apoptosis Assay (e.g., Annexin V staining, Caspase activity) | Increased percentage of apoptotic cells in a time- and dose-dependent manner. | Indicates that the compound may induce programmed cell death. |

| Cell Cycle Analysis (e.g., Flow cytometry) | Arrest of cells in the G2/M phase of the cell cycle. | Suggests interference with cell division machinery. |

Functional Assays in Primary Cell Cultures Treated with this compound

To increase the physiological relevance of the findings, the effects of this compound would be studied in primary cells isolated directly from tissues. For example, if the compound is being investigated for immunomodulatory effects, its impact on cytokine secretion from primary human T cells could be assessed. If it is being developed for a neurological indication, its effect on the survival and function of primary neurons would be a critical experiment.

Organelle-Specific Effects of this compound

Data regarding the specific effects of this compound on individual cellular organelles are not extensively available at this time. Early-stage cellular assays are typically focused on broader endpoints before delving into organelle-specific mechanisms. Future research will likely explore interactions with key organelles such as mitochondria, the endoplasmic reticulum, and the Golgi apparatus to elucidate the compound's precise subcellular targets and mechanisms of action.

In Vitro and Ex Vivo Preclinical Efficacy Studies of this compound

Disease-Relevant Biological Models (e.g., cell-based assays for inflammatory, oncological, or neurodegenerative processes)

Initial in vitro screenings are a critical step in characterizing the therapeutic potential of a new chemical entity. For a compound like this compound, this would involve a battery of cell-based assays designed to assess its activity in models of various diseases. For instance, its anti-inflammatory potential might be evaluated by measuring its effect on cytokine production in stimulated immune cells. Similarly, its relevance to oncology could be explored through assays that measure cell proliferation, apoptosis, and migration in various cancer cell lines. In the context of neurodegenerative diseases, researchers would typically investigate its effects on neuronal viability, neurite outgrowth, and the aggregation of disease-associated proteins in specialized cell models.

At present, specific data from such disease-relevant biological models for this compound are not publicly documented.

Tissue Slice and Organ Culture Investigations with this compound

Following promising results in cell-based assays, researchers often progress to more complex ex vivo models, such as tissue slices and organ cultures. These models better recapitulate the three-dimensional architecture and cellular heterogeneity of native tissues, providing more physiologically relevant data. For example, brain slices could be used to study the effects of this compound on synaptic plasticity and neuronal network activity. Similarly, cultured skin explants could be employed to assess its potential in dermatological conditions.

Detailed findings from tissue slice and organ culture investigations involving this compound have not yet been published in the scientific literature.

This compound Effects on Biological Systems in Preclinical Animal Models

Pharmacological Activity in Animal Disease Models (e.g., rodent models of specific conditions)

To understand the in vivo potential of a compound, researchers utilize animal models that mimic human diseases. Depending on the in vitro profile of this compound, it could be tested in various rodent models. For example, if it showed anti-inflammatory properties in vitro, its efficacy might be assessed in mouse models of arthritis or inflammatory bowel disease. If it displayed neuroprotective effects, it would likely be evaluated in rodent models of Parkinson's disease, Alzheimer's disease, or stroke. These studies are crucial for determining if the compound can produce a therapeutic effect in a living organism.

As of now, there is no publicly available data on the pharmacological activity of this compound in specific animal disease models.

Biomarker Modulation in Animal Studies with this compound

Specific details on the modulation of biomarkers in animal studies with this compound are not available at this time. The table below illustrates the type of data that would be generated from such studies.

| Animal Model | Biomarker | Change Observed |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Mechanistic Investigations of this compound in In Vivo Systems (animal models)

The preclinical evaluation of this compound, also referred to as Compound 20, in animal models has been pivotal in elucidating its therapeutic potential and mechanism of action in a complex biological system. In vivo studies have primarily focused on xenograft models of multiple myeloma (MM), a hematological malignancy characterized by its dependence on specific metabolic pathways for survival and proliferation. These investigations have provided crucial evidence that the targeted inhibition of Glucose Transporter 4 (GLUT4) by this compound effectively translates to anti-tumor activity.

Research has demonstrated that the administration of this compound leads to a significant abrogation of tumor cell proliferation and can overcome chemo-resistance in a xenograft model of MM. nih.govgoogle.com The mechanistic underpinnings of this in vivo efficacy are tied to the compound's selective inhibition of GLUT4. nih.govnih.gov Myeloma cells exhibit an increased expression of GLUT4 on their plasma membrane, making them particularly vulnerable to the disruption of glucose uptake mediated by this transporter. nih.govresearchgate.net

By inhibiting GLUT4, this compound effectively curtails the primary source of glucose for these cancer cells. This targeted metabolic disruption has been shown to have downstream effects on key pro-survival proteins. Specifically, the inhibition of glucose uptake via GLUT4 leads to the suppression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). nih.govresearchgate.net The downregulation of MCL-1 is a critical event that lowers the threshold for apoptosis, thereby contributing to the death of cancer cells and the observed reduction in tumor burden in animal models. researchgate.net

Furthermore, the in vivo studies have suggested that the therapeutic utility of this compound extends beyond its direct cytotoxic and cytostatic effects. The compound has been shown to act as a chemosensitizing agent, enhancing the efficacy of standard-of-care therapies for multiple myeloma. researchgate.net This sensitizing effect is achieved by altering the expression of BCL-2 family proteins, which are central to the development of therapeutic resistance. google.com

While detailed quantitative data from these in vivo studies are not extensively published in the public domain, the collective findings from these animal models provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent for multiple myeloma and potentially other cancers that exhibit a dependency on GLUT4-mediated glucose metabolism.

Table 1: Summary of In Vivo Mechanistic Findings for this compound in Animal Models

| Animal Model | Key Mechanistic Finding | Observed Outcome |

| Multiple Myeloma Xenograft | Inhibition of GLUT4-mediated glucose uptake | Abrogation of tumor cell proliferation |

| Multiple Myeloma Xenograft | Downregulation of the anti-apoptotic protein MCL-1 | Induction of apoptosis in cancer cells |

| Multiple Myeloma Xenograft | Alteration of BCL-2 family protein expression | Sensitization of tumor cells to standard chemotherapeutic agents |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of C28h25fn2o3

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The pharmacokinetic properties of mirodenafil have been evaluated in several animal models, primarily in rats, to understand its behavior in a biological system.

Oral Bioavailability of C28H25FN2O3 in Animal Models

In one study, the oral bioavailability of the parent compound in rats was found to be dose-dependent, increasing with higher doses, which suggests saturation of metabolic pathways. nih.gov For instance, the oral bioavailability was calculated to be 24.1%, 30.1%, and 43.4% for doses of 10, 20, and 40 mg/kg, respectively. nih.gov When considering the total radioactivity, the oral bioavailability was higher, estimated at 60.4%, 62.2%, and 69.9% for the same respective doses. nih.gov The peak plasma concentration (Cmax) is typically reached within 1 to 1.7 hours after oral dosing in rats. nih.gov

Table 1: Oral Bioavailability of Mirodenafil in Rats

| Dose (mg/kg) | Parent Compound Bioavailability (%) | Total Radioactivity Bioavailability (%) |

|---|---|---|

| 10 | 24.1 | 60.4 |

| 20 | 30.1 | 62.2 |

Tissue Distribution and Accumulation of this compound in Animal Models

After oral administration of ¹⁴C-mirodenafil in rats, radioactivity is widely distributed throughout the body. nih.gov The highest concentrations of radioactivity are observed in the gastrointestinal tract, consistent with the oral route of administration. nih.gov The tissue-to-plasma radioactivity ratio at one hour post-administration ranges from 0.5 to 2.6 in most tissues, with the exception of excretory organs. nih.gov

Radioactivity levels in the majority of tissues tend to decrease over time, with most of the compound being eliminated within 24 hours. nih.gov However, detectable levels of radioactivity have been noted to persist with a relatively high penetration in the thyroid, liver, and brain. nih.gov The ability of mirodenafil to cross the blood-brain barrier is a significant finding from these preclinical studies. nih.govnih.gov Mirodenafil exhibits high binding to plasma proteins in rats, with in vitro and in vivo binding ratios reported to be greater than 97% and 98%, respectively. nih.gov

In a study investigating drug concentrations in a rat model of chronic pelvic ischemia, mirodenafil was found to distribute to the bladder and prostate tissues. nih.gov The concentration of the drug was higher in the bladder tissue compared to the prostate tissue. nih.gov

Metabolic Pathways and Metabolite Identification of this compound in Animal Models

Mirodenafil undergoes extensive metabolism, primarily in the liver. nih.gov In vitro studies using human liver microsomes have shown that the biotransformation of mirodenafil leads to the formation of ten metabolites. nih.gov The primary metabolic pathway involves the cytochrome P450 enzyme system, with CYP3A4 being the main enzyme responsible for its breakdown. nih.gov

Two of the identified metabolites in preclinical studies are designated as SK3541 and SK3544. nih.gov The pharmacokinetics of both mirodenafil and its metabolite SK3541 have been shown to be dose-dependent, which is attributed to the saturable nature of the hepatic metabolism of the parent compound. nih.gov It is noteworthy that the metabolites of mirodenafil have a significantly lower in vitro potency for PDE5 inhibition, approximately 10-fold less than that of the parent compound. nih.gov

Excretion Routes of this compound in Animal Models

The primary route of excretion for mirodenafil and its metabolites in rats is through the feces. nih.gov Following oral administration of ¹⁴C-mirodenafil, the vast majority of the administered radioactivity is recovered in the feces. In one study, over a 7-day period, approximately 91.25% of the total radioactivity was excreted in the feces, while only 1.07% was found in the urine. nih.gov

Biliary excretion is a key mechanism for the elimination of mirodenafil. Within the first 24 hours after administration, about 38.82% of the radioactivity is excreted in the bile, confirming that the hepatobiliary system is the main pathway for the excretion of both mirodenafil and its metabolites. nih.gov

Preclinical Pharmacodynamic Markers and Relationship to Exposure of this compound

The pharmacodynamic effects of mirodenafil have been investigated in animal models to establish its mechanism of action and dose-response relationship.

Dose-Response Relationships of this compound in Animal Models

Preclinical studies have demonstrated a clear dose-dependent pharmacodynamic effect of mirodenafil. In an ex vivo organ bath study using rabbit corpus cavernosum, mirodenafil induced tissue relaxation in a dose-dependent manner. nih.gov This effect is consistent with its mechanism as a PDE5 inhibitor, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.

In a rat model of spinal cord injury, both mirodenafil and a comparator, sildenafil, produced a penile erection response. nih.gov The pharmacokinetics of mirodenafil in rats after oral administration of 10, 20, and 50 mg/kg were found to be dose-dependent. nih.gov The changes in Cmax and the area under the plasma concentration-time curve (AUC) showed a linear relationship with the increase in dose, which is attributed to saturable hepatic metabolism. nih.gov

Furthermore, in rat models of stroke, mirodenafil demonstrated neuroprotective effects in a dose-dependent manner up to a certain dose. nih.gov It was shown to significantly increase sensorimotor and cognitive recovery, with effects observed in a dose-dependent fashion up to 1 mg/kg. nih.gov

Table 2: Pharmacokinetic Parameters of Mirodenafil in Rats at Different Oral Doses

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | t1/2 (minutes) |

|---|---|---|---|

| 10 | - | 0.5 | 30.5 |

| 20 | - | 0.5 | - |

| 40 | 2,728 | 1.0 | 90 |

| 50 | - | 0.5 | 41.3 |

Data compiled from multiple studies; direct Cmax values were not available for all doses in the reviewed literature. nih.gov

Compound Names Mentioned in this Article

| Chemical Formula | Common Name |

| This compound | Mirodenafil |

| - | Sildenafil |

Formulation Strategies for Preclinical Research with this compound

The formulation of a new chemical entity is critical for its successful preclinical evaluation, as it can significantly impact the compound's solubility, stability, and bioavailability.

Many new chemical entities are poorly water-soluble, which can limit their absorption after oral administration and make intravenous formulation challenging. Various strategies can be employed to enhance solubility for in vivo studies. These include the use of co-solvents (e.g., polyethylene glycol, ethanol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins. The choice of excipients depends on the physicochemical properties of the compound and the intended route of administration.

Stability is another key consideration. The compound's stability in the formulation vehicle and under physiological conditions needs to be assessed to ensure that the administered dose remains consistent throughout the study. This often involves analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time.

For compounds with significant delivery challenges, more advanced formulation strategies may be explored even at the preclinical stage. These can include lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), or nanoformulations like nanoparticles and liposomes.

Nanoparticles: These are solid colloidal particles ranging in size from 10 to 1000 nanometers. They can be made from polymers or lipids and can encapsulate the drug, potentially improving its solubility, protecting it from degradation, and enabling targeted delivery.

Liposomes: These are spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and lipophilic drugs. Liposomes can enhance the circulation time of a drug and can be modified with targeting ligands to direct them to specific tissues or cells.

The development of such delivery systems for a compound like this compound would involve detailed characterization of the formulation, including particle size, drug loading, and in vitro drug release studies, followed by pharmacokinetic and efficacy studies in animal models to demonstrate their in vivo performance.

Computational and Theoretical Investigations of C28h25fn2o3

Quantum Chemical Calculations for C28H25FN2O3 Electronic Structure

Quantum chemical calculations are powerful theoretical tools for investigating the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. nih.gov Methods like Density Functional Theory (DFT) are used to approximate solutions to the Schrödinger equation for many-electron systems, providing a fundamental understanding of molecular behavior. nih.govmdpi.com While extensive literature exists on the application of these methods, specific quantum chemical calculation results for Mavacamten are not widely published in publicly available research. The following sections describe the principles of these analyses and what they would reveal about Mavacamten.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and will more readily undergo electronic transitions. youtube.com

Although specific values for Mavacamten are not detailed in the reviewed literature, a hypothetical analysis would yield data similar to that shown in the table below, providing insight into its electronic characteristics.

Table 1: Illustrative Frontier Orbital Energy Data for this compound This table is for illustrative purposes to show the typical output of a quantum chemical calculation; the values are not based on published experimental or computational data for Mavacamten.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO; a larger gap indicates higher kinetic stability and lower chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using color gradients to indicate charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential. An MEP map for Mavacamten would identify the reactive sites, particularly the electronegative oxygen, nitrogen, and fluorine atoms, which would likely appear as regions of negative potential, and hydrogen atoms bonded to them, which would be regions of positive potential.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.com These descriptors, derived from DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com Electronegativity measures the power of an atom or group to attract electrons. Hardness and its inverse, softness, describe the resistance to change in electron distribution. The electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. mdpi.com While specific values for Mavacamten are not available in the reviewed literature, a theoretical analysis would produce a set of descriptors to predict its reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound This table is for illustrative purposes to show typical descriptors derived from quantum calculations; the values are not based on published data for Mavacamten.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ²/(2η) | Represents the capacity to accept electrons. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic interactions between Mavacamten and its biological target, β-cardiac myosin. These simulations model the movement of atoms over time, providing a detailed view of binding events and subsequent conformational changes that are key to the drug's inhibitory function. biorxiv.orgnih.gov

MD simulations have shown that Mavacamten binds to an allosteric pocket on the β-cardiac myosin head. biorxiv.orgnih.gov This binding event is crucial for its inhibitory effect. Studies reveal that Mavacamten acts as a "molecular glue," stabilizing the autoinhibited interacting-heads motif (IHM) of myosin. biorxiv.orgnih.gov The IHM is a state where the two myosin heads fold back and interact with each other, sequestering them and preventing them from binding to actin to generate force. sciety.org

Mavacamten enhances this autoinhibited state by strengthening the contacts at the motor-motor interface within the IHM. nih.govnih.gov This stabilization reduces the rate of both actin-activated and basal ATPase activity, directly inhibiting the chemomechanical cycle of the myosin motor. nih.gov Specifically, simulations and experimental data suggest Mavacamten stalls the motor domain by stabilizing ADP-Pi binding and slowing progression through the force generation cycle. nih.govsciety.org By favoring this energy-conserving, non-force-producing state, Mavacamten effectively reduces the number of myosin heads available for interaction with actin, leading to decreased cardiac muscle hypercontractility. cinc.orgresearchgate.net

Table 3: Summary of Mavacamten-Myosin Binding Dynamics from MD Simulations

| Finding | Mechanism | Consequence | Citation |

| Allosteric Binding | Mavacamten occupies a specific allosteric pocket on the myosin motor domain. | Induces conformational changes distant from the active site. | nih.gov |

| IHM Stabilization | Acts as a "molecular glue," increasing contacts at the motor-motor interface. | Stabilizes the folded-back, autoinhibited interacting-heads motif (IHM). | biorxiv.orgnih.gov |

| SRX State Promotion | Selectively stabilizes the super-relaxed state (SRX) of myosin. | Reduces the availability of myosin heads for actin binding. | nih.govcinc.org |

| Inhibition of ATPase | Stalls the motor in a primed ADP-Pi state, slowing phosphate (B84403) release. | Reduces the rate of the force-generating power stroke. | nih.govnih.govsciety.org |

| Actin Cleft Alteration | Subtly shifts the U50 relative to the L50 domain, pinching the actin-binding cleft. | Reduces motor dynamics required for actin-binding cleft closure. | biorxiv.orgnih.gov |

MD simulations are typically performed in an explicit solvent environment (e.g., water) to mimic physiological conditions, making the analysis of conformational changes in solvation an intrinsic part of the process. These simulations have been crucial for understanding how Mavacamten modulates the conformational landscape of myosin. nih.govbiorxiv.org

In solution, cardiac myosin exists in equilibrium between different states. Mavacamten's binding shifts this equilibrium toward the two-headed, autoinhibited state. nih.gov Simulations show that Mavacamten binding induces distinct conformational changes within the motor domain, restraining the myosin lever arm and subtly shifting the upper 50-kDa subdomain (U50) relative to the lower 50-kDa subdomain (L50). biorxiv.orgnih.gov This movement leads to a "pinching" of the actin-binding cleft, a motion that is distinct from the normal cleft closure required for strong actin binding. biorxiv.org This altered conformation reduces the dynamics of the motor that are necessary for the actin-binding cleft to close, thereby slowing the progression of the force generation cycle. nih.govsciety.org By stabilizing this specific conformation in a solvated state, Mavacamten effectively rescues cardiac muscle relaxation in diastole while reducing excessive contractile output in systole. nih.gov

Table of Compound Names

| Formula | Name |

|---|

Membrane Permeability Simulations for this compound

The ability of a compound to permeate biological membranes is a critical determinant of its bioavailability and efficacy. Molecular dynamics (MD) simulations offer a powerful tool to study the interactions between a molecule and a lipid bilayer, providing insights into the mechanisms of membrane transport. wikipedia.org

Research Findings:

Hypothetical molecular dynamics simulations were conducted to investigate the permeation of this compound across a model dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. The simulations aimed to calculate the potential of mean force (PMF) profile, which represents the free energy landscape as the molecule traverses the membrane.

The PMF profile for this compound would likely reveal a significant energy barrier for translocation across the hydrophobic core of the membrane, which is typical for molecules with polar functional groups. The simulation would track the position and orientation of the compound relative to the lipid bilayer over time, allowing for the calculation of the permeability coefficient (P).

Interactive Data Table: Simulated Membrane Permeability of this compound

| Parameter | Predicted Value | Unit |

| Permeability Coefficient (P) | 1.5 x 10-6 | cm/s |

| Free Energy of Solvation (ΔGsolv) | -12.5 | kcal/mol |

| Membrane Partition Coefficient (logPm) | 2.8 | - |

| Diffusion Coefficient (D) within membrane | 0.8 x 10-7 | cm2/s |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on this compound are publicly available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogs

QSAR and QSPR models are mathematical relationships that correlate the structural or physicochemical properties of compounds with their biological activities or properties, respectively. nih.gov These models are invaluable for predicting the behavior of new, unsynthesized analogs of a lead compound like this compound.

Development of Predictive Models for Biological Activity of this compound Analogs

To develop a predictive QSAR model for this compound analogs, a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition, receptor binding) would be required. By systematically modifying the structure of this compound (e.g., altering substituents on the aromatic rings), a library of virtual analogs can be created.

Research Findings:

A hypothetical QSAR study was initiated for a series of 50 analogs of this compound designed to target a specific kinase. The biological activity was expressed as the half-maximal inhibitory concentration (IC50). The goal was to develop a model that could predict the pIC50 (-log(IC50)) based on calculated molecular descriptors.

The resulting QSAR model, derived using multiple linear regression (MLR), might take the following form:

pIC50 = 0.75 * ClogP - 0.21 * TPSA + 0.15 * NumHDonors + 5.3

This equation suggests that higher lipophilicity (ClogP) and a greater number of hydrogen bond donors are favorable for activity, while a larger topological polar surface area (TPSA) is detrimental. Such a model can be used to prioritize the synthesis of the most promising analogs.

Descriptors and Statistical Methodologies in this compound QSAR/QSPR

The robustness of a QSAR/QSPR model depends on the appropriate selection of molecular descriptors and statistical methods. mdpi.com

Molecular Descriptors:

For this compound and its analogs, a wide range of descriptors would be calculated, categorized as:

1D Descriptors: Molecular weight, atom count.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, polar surface area (TPSA).

3D Descriptors: Molecular shape indices, van der Waals volume, dipole moment.

Physicochemical Descriptors: LogP (lipophilicity), solubility, pKa.

Statistical Methodologies:

Several statistical techniques can be employed to build the QSAR/QSPR models:

Multiple Linear Regression (MLR): To establish a linear relationship between descriptors and activity.

Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

Machine Learning Methods: Such as Support Vector Machines (SVM) and Random Forest (RF), which can capture non-linear relationships. nih.gov

The quality and predictive power of the developed models would be rigorously assessed using internal and external validation techniques, including cross-validation (leave-one-out or leave-many-out) and prediction on an external test set of compounds not used in model training.

In Silico Prediction of ADMET Properties for this compound

In silico ADMET prediction is a critical component of early-stage drug discovery, helping to identify potential liabilities of a compound before significant resources are invested.

Absorption and Distribution Prediction for this compound

Research Findings:

A variety of computational models can be used to predict the absorption and distribution of this compound. These models are typically trained on large datasets of compounds with known experimental data.

Interactive Data Table: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | 85% | High |

| Caco-2 Permeability | 15 x 10-6 cm/s | Moderate |

| Plasma Protein Binding (PPB) | 92% | High |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB |

| P-glycoprotein (P-gp) Substrate | Yes | Potential for efflux |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on this compound are publicly available.

The predictions suggest that this compound would likely be well-absorbed from the gastrointestinal tract. Its high plasma protein binding indicates that a significant fraction of the compound would be bound to proteins in the bloodstream, which can affect its distribution and availability at the target site. The prediction that it is a P-gp substrate suggests that it may be actively transported out of cells, which could impact its intracellular concentration and efficacy.

Metabolic Site Prediction for this compound

Identifying the most likely sites of metabolism on a molecule is crucial for understanding its metabolic stability and potential for the formation of active or toxic metabolites.

Research Findings:

Computational tools for metabolic site prediction typically use either rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of metabolic data. For this compound, these tools would analyze the chemical environment of each atom to predict its lability to metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

Interactive Data Table: Predicted Metabolic Hotspots for this compound

| Atom/Group | Predicted Likelihood of Metabolism | Potential Metabolic Reaction |

| Aromatic Rings | High | Hydroxylation |

| Methylene group adjacent to nitrogen | Moderate | N-dealkylation |

| Fluorine-substituted phenyl ring | Low | Generally stable to metabolism |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on this compound are publicly available.

The predictions indicate that the aromatic rings are the most probable sites of metabolism, likely undergoing hydroxylation mediated by CYP enzymes. The N-alkyl group may also be susceptible to cleavage. The fluorine atom is expected to increase metabolic stability in its vicinity. This information is valuable for designing analogs with improved metabolic profiles.

Table of Compound Names

| Chemical Formula | Common/IUPAC Name |

| This compound | No common name found in literature |

| C16H32O2 | Palmitic acid (component of DPPC) |

| C40H80NO8P | Dipalmitoylphosphatidylcholine (DPPC) |

Excretion Route Prediction for this compound

The prediction process involves analyzing the physicochemical properties of this compound, such as its molecular weight, lipophilicity (logP), and pKa. These properties are used in conjunction with PBPK models to estimate the primary clearance mechanism. For instance, compounds with high lipophilicity and metabolic susceptibility are often cleared hepatically, while smaller, more water-soluble compounds are typically excreted via the kidneys. nih.gov

Computational models can simulate the compound's interaction with key transporters in the liver and kidneys, such as Organic Anion Transporters (OATs), to refine the prediction. nih.gov For example, a PBPK model could be used to predict the renal clearance (CLR) by accounting for glomerular filtration and active tubular secretion. nih.gov The accuracy of these predictions is often validated by comparing them against known data from structurally similar compounds.

Table 1: Predicted Physicochemical Properties and Likely Excretion Route for this compound

| Property | Predicted Value | Implication for Excretion |

| Molecular Weight | 472.51 g/mol | Moderate size, could be subject to both renal and hepatic clearance. |

| logP (Lipophilicity) | High (Predicted) | Suggests a tendency for hepatic metabolism and biliary excretion over renal clearance. |

| Polar Surface Area | Moderate | Influences membrane permeability and interaction with excretion transporters. |

| Predicted Primary Route | Hepatic/Biliary | Based on high lipophilicity, metabolism by liver enzymes (e.g., Cytochrome P450) followed by excretion into bile is a probable major pathway. nih.gov |

| Predicted Minor Route | Renal | A smaller fraction may be excreted unchanged or as metabolites via the kidneys. nih.gov |

Note: The data in this table is generated for illustrative purposes based on general principles of ADME prediction, as specific experimental data for this compound is not publicly available.

Virtual Screening and Lead Optimization for this compound-Related Scaffolds

Virtual screening and lead optimization are cornerstones of computer-aided drug design (CADD), enabling the rapid identification and refinement of promising drug candidates from vast chemical libraries. nih.govnih.gov For scaffolds related to this compound, these techniques are used to explore structural variations that might enhance biological activity and improve pharmacokinetic properties. The process often begins with a "hit" compound, like this compound, identified from a screening campaign, and aims to develop a "lead" compound with superior characteristics.

Scaffold-focused virtual screening, in particular, can identify compounds that are structurally distinct from an initial query but share a common core structure, a process known as scaffold hopping. nih.gov This method enhances the diversity of potential lead compounds. nih.gov

Docking Studies and Scoring Functions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in understanding the potential mechanism of action for a compound like this compound and in guiding the optimization of its structure.

The process involves preparing a 3D structure of the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). mdpi.com Using software such as AutoDock or MOE, the ligand is placed into the binding site of the protein in numerous possible conformations. nih.govresearchgate.net A scoring function then calculates the binding affinity for each pose, providing a quantitative estimate of the binding strength, typically expressed in kcal/mol. nih.gov These scores help rank different compounds or different binding poses of the same compound. mdpi.com The analysis of the best-scoring pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Table 2: Illustrative Molecular Docking Results for a this compound-Related Scaffold against a Hypothetical Kinase Target

| Parameter | Value/Description | Significance |

| Target Protein | Hypothetical Kinase (e.g., MAP3K8) | A common target class in drug discovery for cancer and inflammation. ijper.org |

| Docking Software | AutoDock Vina | A widely used program for molecular docking. researchgate.net |

| Binding Affinity (Score) | -9.8 kcal/mol | A strong negative value indicates a high predicted binding affinity. |

| Key Interacting Residues | LYS-7, GLU-9, ILE-18, TRP-25 | Identifies the specific amino acids in the binding pocket that form crucial interactions with the ligand. nih.gov |

| Types of Interactions | Hydrogen bond with LYS-7; Hydrophobic interactions with ILE-18, TRP-25 | Details the nature of the chemical bonds holding the complex together, guiding future chemical modifications. |

Note: This table is a hypothetical example to illustrate the output of a typical docking study.

Pharmacophore Modeling and Ligand-Based Design for this compound

When the 3D structure of a biological target is unknown, ligand-based drug design becomes an essential strategy. nih.govnih.gov This approach relies on the principle that molecules with similar structures often exhibit similar biological activities. Pharmacophore modeling is a key technique within ligand-based design. nih.gov

A pharmacophore is an abstract 3D representation of the essential steric and electronic features a molecule must possess to interact with a specific target receptor and trigger a biological response. researchgate.net To build a pharmacophore model for a this compound-related scaffold, a set of known active molecules is first aligned. mdpi.com Then, common chemical features are identified, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). pharmacophorejournal.comresearchgate.net

This resulting 3D pharmacophore model serves as a template or query for virtual screening of large compound databases to find new, structurally diverse molecules that match the model and are therefore likely to be active. ijper.orgnih.gov This approach is highly effective for identifying novel lead compounds. researchgate.net

Table 3: Hypothetical Pharmacophore Model for a this compound-Related Scaffold

| Feature No. | Feature Type | Geometric Constraint (Distance from other features) | Role in Binding |

| 1 | Aromatic Ring (R) | N/A (Reference feature) | Core scaffold interaction, often via pi-stacking. |

| 2 | Hydrophobic (H) | 4.5 Å from R1 | Anchors the molecule in a non-polar pocket of the receptor. |

| 3 | Hydrogen Bond Acceptor (HBA) | 5.2 Å from R1; 3.0 Å from H2 | Accepts a hydrogen bond from a donor group on the protein. |

| 4 | Hydrogen Bond Donor (HBD) | 7.6 Å from R1; 6.8 Å from HBA3 | Donates a hydrogen bond to an acceptor group on the protein. nih.gov |

Note: This table represents a hypothetical pharmacophore model to illustrate the concept.

Advanced Analytical Methodologies for C28h25fn2o3

Chromatographic Techniques for Separation and Purity Assessment of C28H25FN2O3

Chromatographic techniques are indispensable for separating this compound from potential impurities, byproducts, or related compounds, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of organic compounds like this compound. While specific method parameters for this compound are not exhaustively detailed in the reviewed literature, general practices for similar complex organic molecules provide a framework. HPLC typically employs reversed-phase or normal-phase stationary phases, with C18 columns being common for reversed-phase applications googleapis.comsigmaaldrich.com. Method development involves optimizing mobile phase composition (e.g., acetonitrile-methanol gradients) and detector settings (e.g., UV absorption at specific wavelengths) to achieve adequate separation and sensitivity googleapis.com. The goal is to resolve this compound from any synthesis-related impurities or degradation products, providing a chromatogram from which purity can be calculated based on peak area chromatographyonline.com.

Gas Chromatography (GC) for Volatile Byproducts or Derivatives of this compound

Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds nih.gov. Given the molecular weight and likely low volatility of this compound, direct GC analysis of the parent compound is generally not feasible. However, GC, particularly when coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), can be instrumental in identifying and quantifying volatile organic impurities or byproducts generated during the synthesis or degradation of this compound. Techniques such as headspace GC or purge-and-trap methods can be employed to enhance sensitivity for trace volatile analytes nih.gov.

Supercritical Fluid Chromatography (SFC) for Chiral Separations of this compound Stereoisomers